5-Ethylpyridazin-3-amine
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Overview
Description
5-Ethylpyridazin-3-amine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyridazin-3-amine typically involves the reaction of ethylhydrazine with a suitable pyridazine precursor. One common method is the aza-Diels-Alder reaction, where 1,2,3-triazines react with 1-propynylamines under neutral conditions to yield 6-aryl-pyridazin-3-amines . This reaction offers good functional group compatibility and broad substrate scope.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Ethylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyridazines, pyridazinones, and amine derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
5-Ethylpyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Ethylpyridazin-3-amine involves its interaction with specific molecular targets. For instance, pyridazine derivatives are known to inhibit enzymes such as cyclooxygenase and phosphodiesterase, leading to anti-inflammatory and cardiotonic effects . The compound’s ability to form hydrogen bonds and π-π stacking interactions enhances its binding affinity to biological targets .
Comparison with Similar Compounds
Pyridazine: The parent compound with a similar structure but without the ethyl and amine substituents.
Pyridazinone: A derivative with a keto group at the 3-position instead of an amine.
6-Aryl-pyridazin-3-amines: Compounds with aryl groups at the 6-position, offering different biological activities.
Uniqueness: 5-Ethylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 5-position and amine group at the 3-position make it a versatile intermediate for further functionalization and application in various fields .
Properties
Molecular Formula |
C6H9N3 |
---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
5-ethylpyridazin-3-amine |
InChI |
InChI=1S/C6H9N3/c1-2-5-3-6(7)9-8-4-5/h3-4H,2H2,1H3,(H2,7,9) |
InChI Key |
KKSGMHFYVMUOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN=C1)N |
Origin of Product |
United States |
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